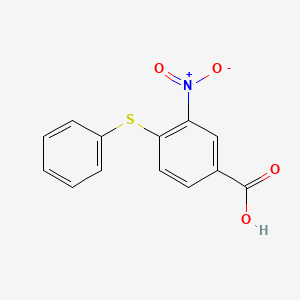

3-Nitro-4-(phenylthio)benzoic acid

Beschreibung

Contextualizing Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids represent a cornerstone class of compounds in contemporary chemical research. Aromatic carboxylic acids are defined by the presence of a carboxyl group (-COOH) attached directly to an aromatic ring. numberanalytics.com Their fundamental structure, exemplified by the simplest member, benzoic acid, serves as a versatile scaffold for synthetic modifications and the study of structure-activity relationships. numberanalytics.comvedantu.com

These compounds are pivotal in the field of physical organic chemistry, largely due to their historical and ongoing role in developing linear free-energy relationships, such as the Hammett equation. mdpi.com This equation uses the dissociation constants of substituted benzoic acids to quantify the electronic influence (both inductive and resonance effects) of various substituents on a reaction's transition state or a molecule's properties. mdpi.com Extensive research has been conducted on the acidity of these molecules, noting that the nature and position of substituents on the aromatic ring significantly alter the acidity of the carboxyl group. numberanalytics.comlibretexts.org Generally, electron-withdrawing groups enhance acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease it. vedantu.comlibretexts.org

Beyond theoretical studies, substituted benzoic acids are crucial intermediates and building blocks in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comontosight.aiacs.org The ability to harness the carboxylic acid group as a synthetic handle for cross-coupling reactions has further expanded their utility in medicinal and process chemistry. acs.org

Structural Significance of Nitro and Thioether Moieties within the 3-Nitro-4-(phenylthio)benzoic Acid Framework

The specific arrangement of the nitro and thioether groups on the benzoic acid core of this compound imparts a distinct set of chemical characteristics.

The nitro group (-NO₂) at the 3-position is a powerful electron-withdrawing group. libretexts.org Its presence significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This occurs because the nitro group helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation. libretexts.org The strong electron-withdrawing nature of the nitro group also deactivates the aromatic ring towards electrophilic substitution reactions and directs incoming electrophiles to the meta position relative to itself. vedantu.com From a theoretical standpoint, the structure of the nitro group, with its delocalized electrons between nitrogen and oxygen, makes the compound highly reactive. teachy.ai The electronic environment influenced by such electron-withdrawing groups on an aryl ring is often conducive to optimal binding in biological systems, enhancing interactions within enzyme active sites. acs.org

The combination of a meta-directing, strongly deactivating nitro group and an ortho/para-directing thioether group relative to the carboxylic acid creates a unique and complex pattern of reactivity and electronic distribution on the aromatic ring.

Overview of Academic Research Trajectories for Aromatic Carboxylic Acids with Complex Substituent Patterns

Academic research into aromatic carboxylic acids with multiple and varied substituents, like this compound, follows several key trajectories. A primary focus is on the synthesis of novel compounds with fine-tuned properties for specific applications. ontosight.ai By strategically combining electron-donating and electron-withdrawing groups, researchers can modulate the electronic, physical, and biological characteristics of a molecule. acs.orgresearchgate.net

In materials science, such polyfunctional molecules are investigated as precursors for pigments, polymers, and other functional materials. ontosight.aigoogle.com The specific substituents can dictate properties like color, thermal stability, and conductivity.

In medicinal chemistry, there is significant interest in using complex aromatic acids as scaffolds for drug development. ontosight.aiontosight.ai The varied functional groups can serve as points for further chemical modification or as pharmacophores that interact with biological targets like enzymes or receptors. acs.org For instance, research has shown that benzoic acid derivatives with various substituents can modulate the activity of key cellular protein degradation systems. mdpi.com The goal is often to develop multifunctional agents that can target multiple metabolic pathways or disease mechanisms. nih.gov

A significant area of research involves understanding how the interplay of different substituents affects sorption, bioavailability, and environmental fate. Studies have examined how the number of aromatic rings and the presence of carboxyl groups influence a molecule's interaction with environmental matrices. nih.gov The challenge and the opportunity lie in predicting and harnessing the collective effects of complex substituent patterns to design molecules with desired functions. acs.orgcdnsciencepub.com

Compound Data

Interactive Table of Compound Properties

The following table summarizes key computed properties for this compound and related structures based on publicly available data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C₁₃H₉NO₄S | 275.28 | 3.7 | 1 | 4 |

| 3-Nitro-4-(1-phenyltetrazol-5-ylthio)benzoic acid nih.gov | C₁₄H₉N₅O₄S | 343.31 | 3.6 | 1 | 8 |

| 3-Nitro-4-(propylamino)benzoic acid nih.gov | C₁₀H₁₂N₂O₄ | 224.21 | 2.7 | 2 | 4 |

| 3-Nitro-4-(2-phenylethenyl)benzoic acid nih.gov | C₁₅H₁₁NO₄ | 269.25 | 3.5 | 1 | 4 |

| Benzoic acid | C₇H₆O₂ | 122.12 | 1.9 | 1 | 1 |

Note: Data for the table is compiled from computational models available through public databases such as PubChem. XLogP3 is a measure of hydrophobicity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-4-phenylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPUPFIRVICSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363060 | |

| Record name | 3-nitro-4-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37531-36-5 | |

| Record name | 3-nitro-4-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Nitro 4 Phenylthio Benzoic Acid and Its Derivatives

Established Reaction Pathways for 3-Nitro-4-(phenylthio)benzoic Acid Synthesis.

Nucleophilic Aromatic Substitution with Thiophenol and Halogenated Benzoic Acid Precursors.

A primary and well-established method for synthesizing the core structure of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgmasterorganicchemistry.com This reaction typically utilizes a halogenated benzoic acid derivative, often with a leaving group such as chlorine, and thiophenol. google.comwikipedia.org The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which facilitate the nucleophilic attack. libretexts.orglibretexts.org

The mechanism proceeds through an initial attack by the thiophenolate anion on the carbon atom bearing the halogen. libretexts.org This forms a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The subsequent loss of the halide ion restores the aromaticity of the ring, yielding the aryl thioether. libretexts.org

Several variations of this process exist. For instance, the reaction of sodium 2-chlorobenzoate (B514982) with sodium 4-chlorothiophenoxide at elevated temperatures can produce 2-(4-chlorophenylthio)benzoic acid, though this specific example may require catalysts like sodium iodide. google.com Another approach involves the Ullmann reaction, which uses copper catalysis to facilitate the coupling of 2-iodobenzoic acid with thiophenols. google.com However, these methods can be expensive due to the cost of catalysts or starting materials. google.com

Strategic Introduction of Nitro and Carboxyl Functionalities onto Aromatic Systems (e.g., nitration of benzoic acid derivatives).

The synthesis of this compound also relies on the strategic introduction of the nitro and carboxyl groups onto the aromatic scaffold. ontosight.ai Nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. testbook.comyoutube.com

For benzoic acid derivatives, the carboxylic acid group is a deactivating, meta-directing group. testbook.comtruman.edu This means that direct nitration of benzoic acid will predominantly yield the 3-nitrobenzoic acid isomer. testbook.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. youtube.comup.pt To achieve good yields and minimize the formation of ortho and para isomers, the reaction temperature must be carefully controlled, often kept at low temperatures. truman.edu

The synthesis can also proceed by first establishing the phenylthioether linkage and then introducing the nitro group. For example, 4-(phenylthio)benzoic acid can be nitrated. In this case, the phenylthio group's directing effect will influence the position of the incoming nitro group.

Innovative and Sustainable Approaches in the Chemical Synthesis of this compound.

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. benthamdirect.comnih.gov This trend extends to the synthesis of this compound and its derivatives, with a focus on greener solvents, improved catalysts, and adherence to the principles of green chemistry. researchgate.netwikipedia.org

Exploration of Environmentally Benign Solvents and Reaction Conditions (e.g., aqueous media, microwave assistance).

The use of volatile and often toxic organic solvents is a major environmental concern in chemical synthesis. benthamdirect.comingentaconnect.com Consequently, research has focused on finding greener alternatives. Water is an attractive solvent due to its low cost, availability, and safety. wikipedia.orgingentaconnect.com While the low solubility of many organic compounds in water can be a limitation, techniques such as using co-solvents or surfactants can overcome this issue. ingentaconnect.com For instance, a method for the nitration of aromatic compounds has been developed using alumina (B75360) sulfuric acid as a catalyst and Mg(NO₃)₂·6H₂O as the nitrating agent in water.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgrsc.org This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. rsc.orgamazonaws.com Microwave heating has been successfully applied to the synthesis of thioethers and for acylation reactions, demonstrating its potential for the synthesis of this compound precursors. rsc.orgnih.govacs.org The rapid, one-pot synthesis of thiols from halides using microwave irradiation showcases the efficiency of this technology. amazonaws.com

| Parameter | Conventional Heating | Microwave Heating |

| Reaction Time | Often hours | Typically minutes rsc.org |

| Energy Source | External heating source | Direct interaction with molecules amazonaws.com |

| Yield | Variable | Often improved yields amazonaws.com |

| Byproducts | Can be significant | Often reduced rsc.org |

Catalyst Development for Enhanced Efficiency and Selectivity in Thiolation and Nitration Reactions.

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. nih.gov In the context of thiolation, transition metal catalysts, particularly those based on rhodium and palladium, have shown high efficiency and regioselectivity in C-H activation and thiolation reactions. researchgate.netsemanticscholar.org These methods allow for the direct formation of C-S bonds, often with broad substrate scope. researchgate.net Nickel-catalyzed processes have also been developed for the synthesis of aromatic thiols from aryl halides and thiourea, offering advantages like easier catalyst/product separation. google.com

For nitration reactions, solid acid catalysts are being explored as alternatives to traditional mixed acids to minimize corrosive and hazardous waste. rsc.orgresearchgate.net Zeolites, such as Zeolite beta, have demonstrated high activity and selectivity, particularly for the desired para-isomer in the nitration of various aromatic compounds. rsc.org Modified clays (B1170129) and mixed-metal oxides are also being investigated as robust and recyclable catalysts for nitration. rsc.orgacs.org Enzymatic catalysis, using enzymes like horseradish peroxidase, presents a green alternative to chemical nitration, operating under mild conditions. nih.gov

| Catalyst Type | Reaction | Advantages |

| Rhodium/Palladium Complexes | Thiolation | High efficiency, regioselectivity researchgate.net |

| Nickel Catalysts | Thiolation | Heterogeneous, easier separation google.com |

| Zeolites | Nitration | High activity, p-selectivity, recyclable rsc.org |

| **Solid Acids (e.g., WO₃/SiO₂) ** | Nitration | Avoids use of sulfuric acid researchgate.net |

| Enzymes (e.g., HRP) | Nitration | Mild conditions, environmentally friendly nih.gov |

Principles of Green Chemistry Applied to this compound Production.

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. snu.ac.krnih.gov The application of these principles to the synthesis of this compound aims to reduce waste, improve atom economy, and minimize the use of hazardous substances.

Key principles relevant to this synthesis include:

Prevention: Designing syntheses to prevent waste rather than treating it after it has been created.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. snu.ac.kr

Safer Solvents and Auxiliaries: Using safer solvents like water or minimizing solvent use altogether. researchgate.netwikipedia.org

Design for Energy Efficiency: Employing methods like microwave synthesis to reduce energy consumption. nih.gov

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov

Synthetic Routes to Key Precursors and Analogs of this compound

The synthesis of this compound typically proceeds through the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The most common precursor is a 4-halo-3-nitrobenzoic acid, where the halogen acts as a leaving group.

A primary synthetic precursor is 4-chloro-3-nitrobenzoic acid . This compound is synthesized by the nitration of 4-chlorobenzoic acid. prepchem.comprepchem.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. prepchem.comprepchem.com The chloro and carboxylic acid groups on the benzene (B151609) ring direct the incoming nitro group to the position meta to the carboxyl group and ortho to the chloro group.

Once the 4-chloro-3-nitrobenzoic acid is obtained, it can react with a nucleophile like sodium phenoxide in a nucleophilic aromatic substitution reaction. chegg.com Similarly, reaction with thiophenol or its corresponding salt (sodium thiophenoxide) in a suitable solvent would yield this compound. The nitro group, being strongly electron-withdrawing, activates the halogen at the para-position for nucleophilic attack. libretexts.org

Analogs of this compound can be synthesized by varying the starting materials. For instance, using different substituted thiophenols in the SNAr reaction would lead to analogs with modified phenylthio substituents. Alternatively, starting with different 4-halo-3-nitrobenzoic acids (e.g., 4-bromo-3-nitrobenzoic acid) can also be a route to this class of compounds. quora.comquora.com

Another related analog is 3-nitro-4-methoxybenzoic acid , which can be prepared by the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride or 3-nitro-4-methoxybenzyl alcohol using a nitric acid solution. google.com This highlights that various analogs with different ether or thioether linkages at the 4-position can be accessed through tailored synthetic routes.

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers three primary sites for chemical modification: the carboxylic acid moiety, the nitro group, and the phenylthio substituent.

Transformations at the Carboxylic Acid Moiety: Esterification, Amidation, and Anhydride (B1165640) Formation

The carboxylic acid group is a versatile handle for a variety of chemical transformations.

Esterification: The carboxylic acid can be converted to its corresponding esters through various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edugoogle.com This reaction is an equilibrium process, and it is crucial that the starting materials are dry to maximize the yield of the ester product. truman.edu For instance, the esterification of 3-nitrobenzoic acid with methanol using concentrated H₂SO₄ is a well-established procedure. truman.edu Other methods include using solid acid catalysts like modified montmorillonite (B579905) K10, which allows for solvent-free conditions. epa.gov

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically done using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. google.com An alternative, one-pot method involves the direct amidation of carboxylic acids with nitroarenes, which serve as amine surrogates after in-situ reduction. researchgate.netacs.orgnih.gov This approach can be advantageous for creating a diverse library of N-aryl amides. acs.org

Anhydride Formation: Symmetric anhydrides can be synthesized from carboxylic acids using dehydrating agents. nih.govacs.org A common method involves the reaction of a carboxylic acid with a powerful acylating agent like an acyl chloride. libretexts.org For example, 3-nitrobenzoic anhydride can be prepared from 3-nitrobenzoic acid. chemspider.com However, a study noted that the synthesis of anhydrides from carboxylic acids with strongly electron-withdrawing groups like a nitro group can sometimes be challenging under certain conditions. nih.govacs.org

Table 1: Examples of Carboxylic Acid Transformations

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄, Reflux truman.edu | Methyl Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | N-Substituted Amide |

| Anhydride Formation | Acyl Chloride, Pyridine libretexts.org | Carboxylic Anhydride |

Chemical Modifications of the Nitro Group (e.g., selective reduction to amino functionalities)

The selective reduction of the nitro group to an amine is a key transformation, yielding 3-amino-4-(phenylthio)benzoic acid , a valuable intermediate for further synthesis. This reduction must be performed chemoselectively to avoid affecting the carboxylic acid or the thioether linkage.

Several reagents are effective for this purpose:

Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities like carboxylic acids, esters, and halogens. stackexchange.comguidechem.com The reaction is typically carried out in a solvent like ethanol (B145695) at elevated temperatures. stackexchange.com

Hydrazine (B178648) Glyoxylate with Zinc or Magnesium: This system provides a rapid and selective reduction of aromatic nitro compounds at room temperature. It is an inexpensive and efficient alternative to using precious metal catalysts like palladium or platinum.

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is a common method for nitro group reduction, it can sometimes also reduce other functional groups. msu.edu However, using specific catalysts like 1% Platinum on carbon (Pt/C) can offer selectivity for the nitro group reduction. stackexchange.com

Enzymatic Reduction: Certain oxygen-insensitive nitroreductases can catalyze the chemoselective reduction of aromatic nitro groups to the corresponding hydroxylamino derivatives. nih.gov For example, the nitroreductase from Ralstonia eutropha JMP134 has been shown to reduce 4-nitrobenzoate (B1230335) to 4-hydroxylaminobenzoate. nih.gov

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Key Advantages |

|---|---|---|

| SnCl₂·2H₂O | Ethanol, 70°C stackexchange.com | High chemoselectivity, tolerates various functional groups. stackexchange.com |

| Zn / Hydrazine Glyoxylate | Room Temperature | Rapid, mild conditions, inexpensive. |

| H₂ / Pt/C | Low pressure stackexchange.com | Selective for nitro group over some other reducible groups. stackexchange.com |

| Nitroreductase Enzymes | Biological conditions nih.gov | High chemoselectivity for hydroxylamine (B1172632) formation. nih.gov |

Elaboration of the Phenylthio Substituent

The phenylthio group provides further opportunities for functionalization, primarily through reactions involving the sulfur atom or the attached phenyl ring.

Oxidation of the Sulfur Atom: The sulfide (B99878) linkage can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic and steric properties of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or other reagents like piperidinium (B107235) chlorochromate. The oxidation of phenylthioacetic acid to its sulfoxide is a known transformation and serves as a model for this type of reaction. researchgate.net The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions.

Electrophilic Aromatic Substitution on the Phenylthio Ring: The phenyl ring of the phenylthio substituent can potentially undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The sulfide group is an ortho-, para-directing and activating group. However, the reactivity will be influenced by the deactivating effect of the nitro-substituted benzoic acid portion of the molecule. The specific conditions required for such substitutions would need to be carefully optimized to achieve the desired regioselectivity and to avoid side reactions. msu.edumasterorganicchemistry.com

Elucidating the Chemical Reactivity and Reaction Mechanisms of 3 Nitro 4 Phenylthio Benzoic Acid

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions on the Aromatic Ring.

The reactivity of the aromatic ring in 3-nitro-4-(phenylthio)benzoic acid is significantly influenced by its substituents. The nitro (-NO2) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. chemicalbook.comgalaxy.ai This deactivation arises because these groups pull electron density away from the ring, making it less attractive to electrophiles. galaxy.ai Electrophilic attack, if it were to occur, would be directed to the positions meta to both the nitro and carboxyl groups. However, the presence of these deactivating groups generally makes such reactions challenging. chemicalbook.com

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, in particular, strongly activates the ring for nucleophilic attack, especially at the ortho and para positions relative to it. nih.govlibretexts.org In this compound, the phenylthio group is situated at the position para to the nitro group. This position is highly activated towards nucleophilic displacement.

The mechanism of SNAr reactions typically involves two steps:

Addition of the nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the phenylthio group), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Departure of the leaving group: The leaving group is then eliminated, restoring the aromaticity of the ring. nih.govlibretexts.org

The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. libretexts.org For this compound, a nucleophile would preferentially attack the carbon at position 4, leading to the displacement of the phenylthio group.

It is also important to consider Vicarious Nucleophilic Substitution (VNS), a reaction that allows for the formal substitution of hydrogen atoms in nitro-aromatic compounds. organic-chemistry.org While the primary SNAr reaction would involve the displacement of the phenylthio group, the possibility of VNS at the hydrogen-bearing positions on the ring, activated by the nitro group, should not be entirely ruled out under specific conditions with appropriate carbanionic nucleophiles. organic-chemistry.org

Reactivity Profiles of the Carboxyl Group in this compound.

The carboxyl group (-COOH) of this compound exhibits typical reactions of a carboxylic acid, although its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

Acidity: The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid. chemicalbook.com This is because the nitro group helps to stabilize the resulting carboxylate anion through inductive effects. chemicalbook.com

Esterification: The carboxylic acid can undergo esterification with alcohols, typically in the presence of an acid catalyst. This reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol and subsequent elimination of water.

Amide Formation: this compound can be converted to its corresponding amide derivatives. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride then readily reacts with a primary or secondary amine to form the amide.

Reduction: The carboxyl group can be reduced to a primary alcohol. However, this requires strong reducing agents like lithium aluminum hydride (LiAlH4). Care must be taken as such strong reducing agents will also reduce the nitro group. Milder reducing agents that are selective for carboxylic acids over nitro groups, or appropriate protection strategies, would be necessary to achieve selective reduction of the carboxyl group.

A summary of the typical reactions of the carboxyl group is presented in the table below.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |

| Reduction | LiAlH₄ (will also reduce nitro group) | Primary Alcohol |

Transformations Involving the Nitro Group: Reduction, Denitration, and Rearrangements.

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of this compound.

Reduction: The most common transformation of the nitro group is its reduction to an amino group (-NH2). This is a crucial step in the synthesis of many substituted anilines, which are valuable intermediates in the pharmaceutical and dye industries. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be effective.

The reduction of the nitro group in this compound would yield 3-amino-4-(phenylthio)benzoic acid, a key building block for more complex molecules.

Denitration: While less common than reduction, the denitration of nitroaromatic compounds, or the replacement of the nitro group with a hydrogen atom, can be achieved under specific reaction conditions. This process often involves diazotization of the corresponding amino compound (obtained after reduction of the nitro group) followed by reductive dediazoniation.

Rearrangements: Aromatic nitro compounds can undergo certain rearrangement reactions, although these are often specific to the substrate and reaction conditions. For instance, the von Richter reaction involves the treatment of an aromatic nitro compound with potassium cyanide, leading to the substitution of the nitro group by a carboxyl group, often with a rearrangement of the incoming group's position. The applicability of such rearrangements to this compound would require specific experimental investigation.

Chemical Transformations and Stability of the Phenylthio Linkage.

The phenylthio group (-S-Ph) in this compound is a thioether linkage, which has its own characteristic reactivity.

Oxidation: The sulfur atom in the phenylthio group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide (H2O2) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) to a sulfoxide (B87167) (-SO-Ph). Further oxidation with stronger oxidizing agents can lead to the formation of a sulfone (-SO2-Ph). The oxidation state of the sulfur can significantly influence the electronic properties and reactivity of the molecule.

Cleavage: The carbon-sulfur bond of the phenylthio ether can be cleaved under certain conditions. This can occur through nucleophilic aromatic substitution, as discussed in section 3.1, where the phenylthio group acts as a leaving group. Reductive cleavage of the C-S bond can also be achieved using specific reagents, such as sodium in liquid ammonia (B1221849) (Birch reduction conditions) or with certain metal catalysts.

Stability: The phenylthio linkage is generally stable under many reaction conditions, including those typically used for the modification of the carboxyl and nitro groups (e.g., mild esterification or controlled nitro group reduction). However, its stability can be compromised in the presence of strong oxidizing agents, strong nucleophiles (especially under conditions that favor SNAr), or specific reducing agents designed for C-S bond cleavage.

The table below summarizes the key transformations of the phenylthio group.

| Reaction Type | Reagents | Product Type |

| Oxidation to Sulfoxide | H₂O₂ or m-CPBA (1 equiv.) | Sulfoxide |

| Oxidation to Sulfone | Stronger oxidizing agent or excess m-CPBA | Sulfone |

| Nucleophilic Displacement | Strong nucleophile | Substituted benzoic acid |

| Reductive Cleavage | e.g., Na in liquid NH₃ | 3-Nitrobenzoic acid |

Stereochemical Considerations and Regioselectivity in Complex Reaction Pathways.

When this compound is used as a starting material for the synthesis of more complex, chiral molecules, stereochemical and regiochemical control becomes paramount.

Regioselectivity: The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity in reactions involving the ring itself. As established, electrophilic attack is disfavored but would be directed meta to the nitro and carboxyl groups. Nucleophilic attack is strongly favored at the position para to the nitro group (the position of the phenylthio substituent). libretexts.org

In reactions involving the functional groups, regioselectivity can also be a key consideration. For example, if a reaction could potentially occur at multiple sites within the molecule, the inherent reactivity of each site and the reaction conditions will determine the outcome.

Stereochemical Considerations: For the parent molecule, this compound, there are no stereocenters. However, if it is used in reactions that generate new chiral centers, the stereochemical outcome of these reactions is a critical factor. For instance, if a prochiral group attached to the molecule undergoes an asymmetric transformation, or if a new chiral substituent is introduced, diastereomers or enantiomers could be formed.

The principles of stereoselective synthesis would then apply. This might involve the use of:

Chiral catalysts or reagents: To induce enantioselectivity in the formation of a new stereocenter.

Chiral auxiliaries: To control the stereochemistry of a reaction, after which the auxiliary can be removed.

Substrate-controlled diastereoselectivity: Where the existing stereochemistry in a modified version of the molecule directs the stereochemical outcome of a subsequent reaction.

For example, if the carboxyl group were to be coupled with a chiral amine, the resulting amide would be a diastereomer. Subsequent reactions on this molecule could then be influenced by the stereochemistry of the chiral amine moiety. Similarly, asymmetric reduction of a ketone that might be introduced onto the molecule would lead to chiral alcohols, with the enantiomeric excess being dependent on the chiral reducing agent used.

Computational and Theoretical Studies on 3 Nitro 4 Phenylthio Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties.nih.govmdpi.comnih.govresearchgate.netnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.commdpi.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular structures and calculate various properties. mdpi.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For 3-Nitro-4-(phenylthio)benzoic acid, the key structural features include the benzoic acid moiety, the nitro group, and the phenylthio substituent.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT studies of similar molecules, such as 3-nitrobenzoic acid. researchgate.net The actual calculated values for the title compound would require a specific DFT study.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-COOH | ~1.48 - 1.50 |

| C=O | ~1.21 - 1.23 | |

| C-OH | ~1.35 - 1.37 | |

| C-NO₂ | ~1.47 - 1.49 | |

| N=O | ~1.22 - 1.24 | |

| C-S | ~1.76 - 1.78 | |

| Bond Angle (°) | O=C-OH | ~122 - 124 |

| O=N=O | ~123 - 125 | |

| C-S-C | ~103 - 105 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comlibretexts.org The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. taylorandfrancis.comossila.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitro-substituted benzoic acid ring, the site of electron acceptance. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Representative Frontier Orbital Data and Reactivity Descriptors Note: These values are illustrative and represent typical ranges for nitro-aromatic compounds studied with DFT.

| Descriptor | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron donating capacity |

| ELUMO | -2.5 to -3.5 | Electron accepting capacity |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Chemical stability and reactivity |

| Electronegativity (χ) | 4.5 to 5.5 | Ability to attract electrons |

| Chemical Hardness (η) | 1.7 to 2.3 | Resistance to change in electron distribution |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxyl and nitro groups.

Blue Regions: Indicate positive electrostatic potential, poor in electrons. These are susceptible to nucleophilic attack. The most positive region is anticipated to be on the acidic hydrogen of the carboxyl group.

The MEP analysis provides a clear and intuitive picture of the molecule's reactive behavior, complementing the insights from FMO theory.

Molecular Modeling and Dynamics Simulations for Conformational Space and Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a specific environment (e.g., in a solvent). mdpi.com An MD simulation would involve placing the this compound molecule in a simulation box filled with solvent molecules and solving Newton's equations of motion for the entire system. mdpi.comresearchgate.net

Such simulations, typically run for nanoseconds, can reveal:

The stability of different conformers in solution.

The pattern of hydrogen bonding between the carboxylic acid group and solvent molecules.

This information is invaluable for understanding how the molecule interacts with its environment, which is crucial for applications in materials science and medicinal chemistry.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective at predicting spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good agreement with experimental results and are crucial for assigning the signals in an experimental NMR spectrum. researchgate.net

Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors.dntb.gov.ua

QSPR studies aim to build a mathematical relationship between a molecule's structure and a specific property. dntb.gov.ua The various quantum chemical descriptors calculated for this compound (e.g., HOMO/LUMO energies, dipole moment, surface area, volume, MEP values) can be used as inputs for a QSPR model. This model could then be used to predict properties such as solubility, melting point, or even biological activity for a series of related compounds without needing to synthesize and test each one. This approach is a powerful tool in rational drug design and materials discovery.

In Silico Approaches to Molecular Design and Virtual Screening

Computational and theoretical studies are integral to modern drug discovery and materials science, providing powerful tools for predicting molecular properties and interactions. In silico methods, which encompass a range of computational techniques, enable the rational design of novel compounds and the high-throughput screening of virtual libraries to identify promising candidates before their physical synthesis. These approaches significantly reduce the time and cost associated with research and development. For scaffolds like this compound, these computational strategies are employed to explore potential biological activities and guide the synthesis of more potent and specific derivatives.

The core of in silico drug design often involves molecular docking, a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a potential drug (ligand) and a biological target, such as an enzyme or receptor. For instance, research on other benzoic acid derivatives has successfully used structure-based virtual screening to identify new inhibitors for specific enzymes. nih.gov This process typically begins with the three-dimensional structure of the target protein. A library of virtual compounds is then computationally "docked" into the active site of the target.

A notable example of this methodology was the virtual screening of the ZINC15 database to find new inhibitors for the trans-sialidase enzyme of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In that study, researchers identified 487 benzoic acid derivatives with binding energy values more promising than a known inhibitor, demonstrating the power of virtual screening to quickly narrow down a large pool of compounds to a manageable number of high-potential candidates for further testing. nih.gov The binding energy, typically reported in kcal/mol, is a key metric from docking studies that estimates the binding affinity between the ligand and the target.

Table 1: Illustrative Virtual Screening Results for Benzoic Acid Derivatives Against a Target Enzyme

| Compound ID | Scaffold | Binding Energy (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| V1 | Benzoic Acid Derivative | -8.5 | Hydrogen bond with ARG12, hydrophobic interactions |

| V2 | Benzoic Acid Derivative | -8.2 | Hydrogen bond with LYS78, Pi-Pi stacking |

| Reference Inhibitor | Known Compound | -7.7 | Established binding mode |

| Derivative of this compound | This compound | -9.1 | Hydrogen bond with TYR45, hydrophobic interactions |

Beyond identifying potential inhibitors, computational methods are crucial for refining lead compounds. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug development. researchgate.net These models use the chemical structure of a compound to predict its pharmacokinetic properties, helping to eliminate candidates that are likely to fail in later stages due to poor bioavailability or high toxicity. nih.govresearchgate.net

Table 2: Sample In Silico ADMET Profile for a Hypothetical Derivative

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | >90% | High potential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced likelihood of central nervous system side effects. researchgate.net |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. researchgate.net |

| Lipinski's Rule of Five | 0 violations | Good "drug-likeness" properties. nih.gov |

| Hepatotoxicity | Low risk | Reduced potential for liver damage. researchgate.net |

The foundation for these higher-level computational models often rests on quantum chemistry methods like Density Functional Theory (DFT). nih.govnih.gov DFT calculations are used to optimize the 3D geometry of molecules and to calculate their electronic properties, such as charge distribution and molecular orbital energies. nih.gov This provides a more accurate representation of the ligand for docking studies and serves as the source for descriptors used in QSAR models. nih.gov Through the combined application of these in silico tools, researchers can design and screen derivatives of this compound in a targeted and efficient manner, accelerating the discovery of novel molecules with desired therapeutic properties.

Applications of 3 Nitro 4 Phenylthio Benzoic Acid in Contemporary Organic Synthesis and Materials Science Research

Strategic Utility as a Building Block for Complex Polyfunctional Molecules

3-Nitro-4-(phenylthio)benzoic acid serves as a valuable building block in organic synthesis due to its distinct arrangement of functional groups. The presence of a carboxylic acid, a nitro group, and a phenylthio ether on the same aromatic ring provides multiple reaction sites for the construction of complex, polyfunctional molecules. ontosight.aiscbt.comepa.gov The nitro group, being strongly electron-withdrawing, influences the reactivity of the entire molecule. cymitquimica.com This inherent functionality allows for a variety of chemical transformations, making it a versatile starting material for creating more elaborate chemical structures. ontosight.aiontosight.ai

The strategic placement of these groups allows for sequential and selective reactions. For instance, the carboxylic acid can undergo esterification or amidation, while the nitro group can be reduced to an amine, which then opens up further avenues for functionalization. ontosight.ai This step-wise approach is crucial in the design of multi-step syntheses for creating molecules with specific and diverse chemical properties. The phenylthio group can also be modified, for example, through oxidation to a sulfoxide (B87167) or sulfone, further increasing the molecular complexity and potential applications of the resulting compounds. ontosight.aiontosight.ai

Role as a Synthetic Intermediate in the Preparation of Advanced Organic Compounds

The utility of this compound as a synthetic intermediate is well-established in the preparation of a variety of advanced organic compounds. ontosight.aiontosight.ai Its structural features make it an ideal precursor for molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai A key transformation is the reduction of the nitro group to an amine. This amino derivative can then be used in a wide range of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings. ontosight.ai

For example, this intermediate is crucial for synthesizing compounds with potential biological activities, such as antimicrobial and anti-inflammatory properties. ontosight.ai The ability to introduce additional functional groups after the initial transformations of this compound allows for the fine-tuning of the final compound's properties to meet specific requirements. ontosight.ai

Development of Compound Libraries Utilizing this compound as a Core Scaffold

The trifunctional nature of this compound makes it an excellent scaffold for the development of compound libraries in combinatorial chemistry. By systematically modifying each of the three functional groups—the carboxylic acid, the nitro group, and the phenylthio group—a large and diverse set of molecules can be generated from a single starting material.

For example, the carboxylic acid can be converted into a variety of esters or amides by reacting it with a library of alcohols or amines. Simultaneously or sequentially, the nitro group can be reduced and the resulting amine can be acylated or alkylated with a range of reagents. Further diversity can be introduced by modifying the phenylthio group. This parallel synthesis approach allows for the rapid generation of numerous compounds, which can then be screened for desired biological activities or material properties. This strategy is particularly valuable in drug discovery and materials science for identifying lead compounds with specific functions.

Integration into Functional Materials: Polymers, Coatings, and Advanced Composites

Nitro compounds, in general, are important building blocks for functional materials such as dyes, pigments, and polymers. google.comresearchgate.net Specifically, derivatives of this compound can be incorporated into polymers and other materials to impart specific properties. The aromatic nature of the core structure, combined with the polar nitro and carboxylic acid groups, can influence the thermal stability, solubility, and mechanical properties of the resulting materials.

The potential for this compound to be used in the synthesis of polymers, coatings, and advanced composites stems from its reactive functional groups. google.comnih.govfrontiersin.org For instance, the carboxylic acid can be used to create polyester (B1180765) or polyamide chains. The nitro group, or its reduced amino form, can serve as a site for cross-linking or for the attachment of other functional moieties that can enhance the material's performance, such as flame retardancy or conductivity.

Precursor for the Synthesis of Heterocyclic Systems and Novel Ring Structures (e.g., benzothiazoles, quinazolines)

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. The ortho-relationship between the amino group (obtained after reduction of the nitro group) and the phenylthio group is particularly useful for the construction of benzothiazole (B30560) rings. organic-chemistry.org The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its equivalent. organic-chemistry.org By first reducing the nitro group of this compound to an amine and then hydrolyzing the phenylthio group to a thiophenol, the resulting intermediate can undergo intramolecular cyclization to form a benzothiazole derivative.

Similarly, this compound can serve as a precursor for quinazoline (B50416) synthesis. organic-chemistry.org The formation of quinazolines typically involves the reaction of an anthranilic acid derivative (2-aminobenzoic acid) with a source of carbon and nitrogen. organic-chemistry.org The reduction of the nitro group in this compound provides the necessary amino group at the 3-position, creating a substituted anthranilic acid derivative that can be cyclized to form quinazoline systems. These heterocyclic systems are prevalent in many biologically active molecules and functional materials.

Advanced Analytical Methodologies for the Research and Characterization of 3 Nitro 4 Phenylthio Benzoic Acid

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for assessing the purity of 3-Nitro-4-(phenylthio)benzoic acid. These methods separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

In a typical reversed-phase HPLC setup for analyzing benzoic acid derivatives, a C18 column is often employed. chromforum.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eghelixchrom.com For acidic compounds like this compound, controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. Acidifying the mobile phase, for instance with phosphoric acid or formic acid, suppresses the ionization of the carboxylic acid group, leading to increased retention on the nonpolar stationary phase. chromforum.org

UPLC systems, which use smaller particle size columns (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. This allows for a more thorough assessment of purity and the detection of even trace-level impurities. The development of a gradient RP-HPLC method, where the composition of the mobile phase is changed over time, is a common strategy to effectively separate the main compound from a wide range of potential impurities with varying polarities. ekb.eg Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, covering parameters such as specificity, linearity, precision, and accuracy. ekb.egnih.gov

Interactive Table: Example HPLC Method Parameters for Benzoic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | ekb.eg |

| Mobile Phase A | 0.1% triethylamine (B128534) solution | ekb.eg |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) | ekb.eg |

| Detection | UV at 205 nm | ekb.eg |

| Flow Rate | 1.0 mL/min | helixchrom.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

For applications requiring the utmost sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. rsc.org This powerful technique couples the separation capabilities of liquid chromatography with the mass-analyzing power of a tandem mass spectrometer. rsc.org LC-MS/MS is particularly valuable for detecting and quantifying trace levels of this compound and its related impurities in complex matrices. researchgate.netmdpi.com

The mass spectrometer can be operated in various modes, with electrospray ionization (ESI) being a common choice for polar molecules like carboxylic acids. nih.gov In the negative ion mode, the molecule is deprotonated to form [M-H]⁻ ions, which can then be detected. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity by selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification accuracy. shimadzu.com

Development and Optimization of Derivatization Protocols for Carboxyl and Other Functional Groups (e.g., 3-nitrophenylhydrazine (B1228671) derivatization)

While direct analysis of this compound by LC-MS is feasible, chemical derivatization can significantly enhance detection sensitivity and improve chromatographic performance. researchgate.netacs.org Derivatization involves chemically modifying the analyte to introduce a tag that is more readily ionized or has better chromatographic properties.

A notable derivatization agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH). nih.govacs.org This reagent reacts with the carboxyl group in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a catalyst like pyridine, to form a 3-nitrophenylhydrazone derivative. nih.govdiva-portal.org This derivatization offers several advantages:

Enhanced Sensitivity: The 3-NPH tag significantly improves ionization efficiency in ESI-MS, often allowing for detection in the more sensitive negative-ion mode. nih.govacs.org

Improved Chromatography: The derivative is typically less polar than the original acid, leading to better retention and peak shape on reversed-phase columns. diva-portal.org

Broad Applicability: 3-NPH can react with a wide range of carbonyl, carboxyl, and even phosphoryl groups, making it a versatile reagent for metabolomic studies. acs.org

Optimization of the derivatization reaction is critical and involves adjusting parameters such as reaction time and temperature to ensure complete conversion of the analyte. diva-portal.org

Interactive Table: Comparison of Derivatization Reagents for Carboxylic Acids

| Reagent | Target Functional Group | Key Advantages | Reference |

|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl, Carbonyl, Phosphoryl | High sensitivity, good chromatographic separation, broad coverage | nih.govacs.org |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Mono-, Di-, and Tri-carboxylic acids | Recognizable isotope pattern for identification, improved retention | nih.gov |

Chromatographic Resolution of Analogs and Related Impurities

The high resolving power of HPLC and UPLC, especially when coupled with mass spectrometry, is essential for separating this compound from its structural analogs and process-related impurities. sielc.com Impurities can arise from starting materials, side reactions during synthesis, or degradation.

For instance, potential impurities could include isomers with different substitution patterns on the benzene (B151609) ring or compounds where the nitro or phenylthio group is absent or modified. The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient profile, must be carefully optimized to achieve baseline separation of these closely related compounds. google.com The specificity of LC-MS/MS allows for the confident identification and quantification of these impurities even if they co-elute chromatographically, by monitoring their unique mass-to-charge ratios and fragmentation patterns.

Capillary Electrophoresis (CE) and other Separation Sciences

Capillary Electrophoresis (CE) represents an alternative and orthogonal separation technique to HPLC. nih.gov In CE, separation occurs in a narrow capillary filled with an electrolyte solution under the influence of a high voltage. nih.gov Analytes migrate at different velocities based on their charge-to-size ratio, allowing for highly efficient separations. nih.govnih.gov

CE methods, such as Capillary Zone Electrophoresis (CZE), can be developed for the analysis of benzoic acid derivatives. nih.govjfda-online.com The separation can be optimized by adjusting the pH and composition of the background electrolyte. nih.gov For example, using a borax (B76245) buffer at an alkaline pH can facilitate the separation of acidic compounds. jfda-online.com The addition of modifiers like cyclodextrins to the electrolyte can aid in the separation of positional isomers. nih.gov

CE offers several advantages, including high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.govnih.gov The hyphenation of CE with mass spectrometry (CE-MS) further enhances its analytical power, providing both separation and structural information. nih.gov

Application of Spectrophotometric Techniques for Quantitative Analysis in Research

UV-Vis spectrophotometry is a simple, cost-effective, and widely accessible technique that can be used for the quantitative analysis of this compound in research settings. acttr.comju.edu.et This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. acttr.com

To perform a quantitative analysis, a wavelength of maximum absorbance (λmax) for this compound is first determined by scanning its UV-Vis spectrum. acttr.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While not as selective as chromatographic methods, spectrophotometry can be a valuable tool for routine analysis where the sample matrix is relatively simple and free from interfering substances that absorb at the same wavelength. sphinxsai.com It is often used for quick concentration measurements and in applications where high-throughput analysis is required. In some cases, derivatization reactions that produce a colored complex can be employed to enhance sensitivity and selectivity. researchgate.net

Future Research Horizons and Emerging Paradigms for 3 Nitro 4 Phenylthio Benzoic Acid Chemistry

Design and Synthesis of Novel Derivatives with Tailored Electronic and Steric Properties

The core structure of 3-nitro-4-(phenylthio)benzoic acid is ripe for modification, allowing for the synthesis of a new generation of derivatives with precisely controlled characteristics. The electronic nature of the molecule is heavily influenced by the electron-withdrawing nitro group and the electron-donating, yet polarizable, sulfur atom of the phenylthio group. Future synthetic efforts will likely focus on systematically altering these groups to fine-tune the molecule's properties for specific applications.

Key strategies may include:

Replacement or Transformation of the Nitro Group: The nitro group is a synthetically versatile handle. It can be reduced to an amine, opening pathways to a vast array of further functionalization, including amidation or the formation of Schiff bases. ontosight.ai Alternatively, exploring derivatives with other electron-withdrawing groups could yield compounds with different electronic and solubility properties.

Esterification of the Carboxylic Acid: Converting the carboxylic acid to various esters can alter the molecule's solubility, lipophilicity, and steric bulk, which is crucial for applications in materials science or medicinal chemistry.

Detailed research into these areas will enable the creation of a library of compounds with a spectrum of properties, moving beyond the parent molecule to a family of tailored chemical entities.

Table 1: Potential Synthetic Modifications and Predicted Effects

| Modification Site | Example Substituent/Reaction | Predicted Effect on Properties | Potential Application Area |

|---|---|---|---|

| Phenylthio Ring | Addition of 4-methyl group | Increased electron-donating character, altered steric profile. | Organic Electronics, Ligand Design |

| Phenylthio Ring | Addition of 4-nitro group | Increased electron-withdrawing character. ontosight.ai | Nonlinear Optics, Probe Development |

| Nitro Group | Reduction to Amine (-NH2) | Introduction of a basic, nucleophilic site; potential for H-bonding. ontosight.ai | Pharmaceutical Scaffolds, Polymer Monomers |

Unexplored Reaction Pathways and Mechanistic Discoveries

While the synthesis of the basic scaffold is established, many potential reaction pathways involving this compound remain uncharted. Future research could uncover novel transformations and provide deeper mechanistic insights.

Oxidation Chemistry of the Thioether: The sulfur atom is susceptible to oxidation, which could yield sulfoxide (B87167) and sulfone derivatives. These oxidized products would have drastically different electronic properties and hydrogen bonding capabilities, potentially leading to new materials or biologically active compounds.

Reactions at the Carboxylic Acid Group: Beyond simple esterification, the carboxylic acid can be converted into an acid chloride, amide, or anhydride (B1165640). For instance, condensation with hydrazine (B178648) hydrate (B1144303) can produce a hydrazide intermediate, which is a versatile building block for synthesizing heterocyclic compounds or bioactive hydrazones. nih.gov

Intramolecular Cyclization Reactions: Under specific conditions, it might be possible to induce intramolecular cyclization reactions, potentially involving the nitro group and the ortho-positioned carboxylic acid or thioether, to form novel heterocyclic systems.

Photochemical Reactivity: The presence of the nitroaromatic system suggests that the molecule may have interesting photochemical properties, an area that remains largely unexplored.

Investigating these pathways will not only expand the synthetic utility of the title compound but also contribute to a more fundamental understanding of the interplay between its functional groups.

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Design and Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules are discovered and developed. mdpi.com This paradigm is highly applicable to the study of this compound and its derivatives.

Predictive Modeling (QSAR): AI algorithms can be trained on data from existing derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. peerj.com These models could predict the properties (e.g., biological activity, solubility, electronic properties) of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates.

De Novo Design: Generative AI models can design entirely new derivatives from scratch, optimized for a specific target property or function. mdpi.com This could rapidly expand the chemical space around the core structure, suggesting novel compounds that a human chemist might not have conceived.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown reactions and suggest optimal synthetic routes for target derivatives. peerj.com This accelerates the research and development cycle by reducing trial-and-error in the lab. Cloud-based platforms can screen potential derivatives against entire proteomes to identify on- and off-target interactions, aiding in early-stage drug discovery. mdpi.com

Table 2: AI and Machine Learning Applications in this compound Research

| AI/ML Technique | Specific Application | Potential Outcome |

|---|---|---|

| Generative Models | Design of novel derivatives with optimized binding affinity for a target protein. | Identification of potent drug candidates with novel structures. peerj.com |

| Predictive Analytics | Forecasting the electronic absorption spectra of new derivatives. | Rapid screening for materials with desired optical properties. |

| Reaction Informatics | Proposing high-yield, sustainable synthetic pathways. | More efficient and environmentally friendly production of derivatives. peerj.com |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on systems held together by non-covalent interactions. nih.gov The functional groups on this compound make it an excellent candidate for designing self-assembling systems.

The molecule possesses:

A carboxylic acid group , which is a strong hydrogen bond donor and acceptor.

A nitro group , which can act as a hydrogen bond acceptor.

Aromatic rings , capable of engaging in π-π stacking interactions.

This combination of features could be harnessed to create ordered structures like gels, liquid crystals, or vesicles. nih.govresearchgate.net For example, the directional nature of the hydrogen bonds from the carboxylic acid could be used to form one-dimensional chains or tapes, which then assemble into larger structures through weaker interactions. The self-assembly process is fundamental to the formation of complex biological structures like cell membranes and the folding of proteins, highlighting the potential for creating advanced biomaterials. researchgate.net Future work could involve designing derivatives that self-assemble in response to a stimulus (e.g., pH, light), leading to "smart" materials.

Table 3: Functional Groups and Their Potential Roles in Supramolecular Assembly

| Functional Group | Type of Interaction | Potential Supramolecular Structure |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding (Dimer Formation) | Chains, Sheets, Rosettes |

| Nitro Group | Hydrogen Bonding (Acceptor), Dipole-Dipole | Co-crystals, Stabilized Assemblies |

| Phenyl Rings | π-π Stacking | Stacked Columns, Lamellar Structures |

Exploring Catalytic Roles or Ligand Applications in Organometallic Chemistry

The application of this compound in organometallic chemistry and catalysis is an emerging frontier. The molecule contains several features that make it a promising candidate for use as a ligand or even as a catalyst itself.

Ligand Design: The sulfur atom of the phenylthio group has lone pairs of electrons that can coordinate to transition metals. The carboxylic acid group can also bind to metal centers, either as a monodentate or bidentate ligand. This allows for the design of novel organometallic complexes. By modifying the substituents on the aromatic rings, the electronic and steric properties of the resulting ligand can be tuned to influence the activity and selectivity of a metal catalyst.

Organocatalysis: The combination of an acidic site (carboxylic acid) and a Lewis basic site (nitro group) within the same molecule opens the door to "cooperative" organocatalysis. Recent studies have shown that nitro compounds can act as cocatalysts in Brønsted acid catalysis by forming hydrogen-bonded aggregates that enhance catalytic activity. organic-chemistry.org This principle could be directly applied to reactions catalyzed by this compound itself.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic building block for MOFs. The dicarboxylate version of this molecule could be used to create porous frameworks with the nitro and phenylthio groups decorating the internal pores, potentially leading to materials with unique catalytic or gas-adsorption properties.

Research in this area would bridge the gap between small-molecule synthesis and catalysis, potentially leading to new, efficient catalytic systems for important chemical transformations. solubilityofthings.com

Sustainable and Circular Economy Principles in the Production and Utilization of this compound

As the chemical industry shifts towards greater sustainability, future research must incorporate green chemistry principles into the entire lifecycle of this compound.

Bio-based Feedstocks: A key goal is to move away from petroleum-based starting materials. Research into producing the benzoic acid backbone from renewable resources like lignin (B12514952) is a promising avenue. rsc.org Lignin is an abundant biopolymer, and its conversion into valuable aromatic chemicals is a cornerstone of developing a circular bio-economy. rsc.orgresearchgate.net

Greener Synthetic Routes: Future synthesis efforts should focus on improving atom economy, reducing waste, using less hazardous solvents, and lowering energy consumption. This could involve developing catalytic methods that replace stoichiometric reagents.

Designing for Degradability: For applications where the compound might be released into the environment, designing derivatives that are biodegradable is crucial. Understanding the environmental fate of the molecule and its potential metabolites is an important aspect of sustainable design. ontosight.ai

Circular Utilization: Exploring the recyclability of catalysts derived from the compound or designing closed-loop processes where byproducts are converted into valuable materials aligns with the principles of a circular economy. The ultimate goal is to create chemical production systems that are both economically viable and environmentally benign. mdpi.comresearchgate.net

By embedding these principles into future research, the development and application of this compound can proceed in a responsible and sustainable manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-4-(phenylthio)benzoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential nitration and thioether formation. Nitration of 4-(phenylthio)benzoic acid requires controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) to avoid over-nitration or decomposition. Thioether introduction may employ nucleophilic aromatic substitution (SNAr) using phenylthiol under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of nitrating agents to prevent side reactions like ring sulfonation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- LC-MS : Quantifies purity and identifies molecular ions ([M-H]⁻ at m/z 290) .

- NMR : ¹H NMR shows distinct aromatic protons (δ 7.5–8.5 ppm) and nitro/thioether substituent effects. ¹³C NMR confirms carboxylate (δ ~170 ppm) and nitro groups (δ ~148 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

Q. How should researchers safely handle this compound in laboratory settings?

- Protocols :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in fume hoods with local exhaust ventilation to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) for precise bond-length and angle measurements. For twinned crystals, employ SHELXL’s HKLF5 format to refine data .

- Challenges : Address poor crystal quality by optimizing solvent systems (e.g., DMSO/water) or using seeding techniques. Validate hydrogen-bonding networks to confirm supramolecular packing .

Q. What strategies mitigate contradictions in reaction mechanisms during derivative synthesis (e.g., coupling vs. substitution)?

- Experimental Design :

- Competitive Studies : Compare yields under varying conditions (e.g., Pd-catalyzed coupling vs. SNAr). Use isotopic labeling (e.g., ¹⁵N-nitration) to track pathways .

- Kinetic Analysis : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy.

- Case Study : Nitro-group electron-withdrawing effects may favor SNAr over Ullmann coupling in aryl-thioether formation .

Q. How can computational modeling guide the design of this compound as a BCL-2 inhibitor or ligand?

- Approach :

- Docking Studies : Use AutoDock Vina to predict binding affinity with BCL-2’s hydrophobic groove. Optimize substituents (e.g., CF₃ groups) to enhance binding .